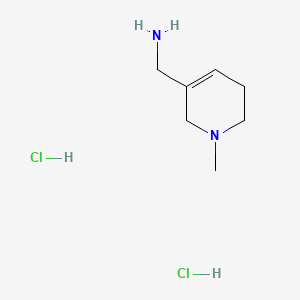
(1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)methanaminedihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)methanaminedihydrochloride is a chemical compound that belongs to the class of tetrahydropyridines. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)methanaminedihydrochloride typically involves the reaction of 1-methyl-1,2,5,6-tetrahydropyridine with formaldehyde and ammonium chloride under acidic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the product is isolated by crystallization or precipitation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and quality .
化学反应分析
Types of Reactions
(1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)methanaminedihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different tetrahydropyridine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced tetrahydropyridine derivatives, and various substituted tetrahydropyridine compounds .
科学研究应用
Chemistry
In chemistry, (1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)methanaminedihydrochloride is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis .
Biology
In biological research, this compound is used to study the effects of tetrahydropyridine derivatives on biological systems. It serves as a model compound for investigating the pharmacological properties of related compounds .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It is studied for its effects on neurological systems and its potential use in treating neurodegenerative diseases .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility in chemical reactions makes it a valuable component in various industrial processes .
作用机制
The mechanism of action of (1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)methanaminedihydrochloride involves its interaction with specific molecular targets in biological systems. It is known to interact with neurotransmitter receptors and enzymes, affecting their activity and leading to various physiological effects. The compound’s structure allows it to cross the blood-brain barrier, making it effective in targeting central nervous system pathways .
相似化合物的比较
Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): Known for its neurotoxic effects and used in Parkinson’s disease research.
1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester: Used in para-alkenylation reactions.
(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)methanol: Another derivative with different reactivity and applications.
Uniqueness
(1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)methanaminedihydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its ability to cross the blood-brain barrier and interact with central nervous system targets makes it particularly valuable in neurological research and potential therapeutic applications.
属性
CAS 编号 |
2803861-35-8 |
|---|---|
分子式 |
C7H16Cl2N2 |
分子量 |
199.12 g/mol |
IUPAC 名称 |
(1-methyl-3,6-dihydro-2H-pyridin-5-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C7H14N2.2ClH/c1-9-4-2-3-7(5-8)6-9;;/h3H,2,4-6,8H2,1H3;2*1H |
InChI 键 |
NNPSMNTZXYDIEF-UHFFFAOYSA-N |
规范 SMILES |
CN1CCC=C(C1)CN.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



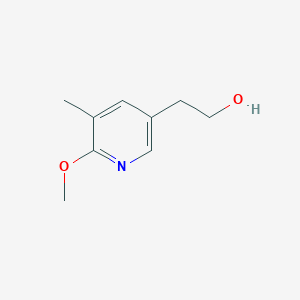
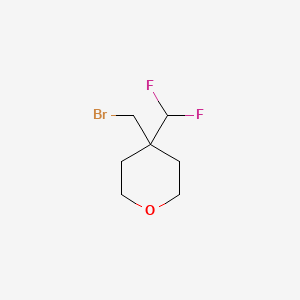
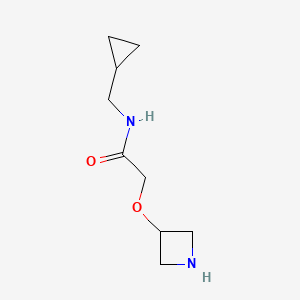
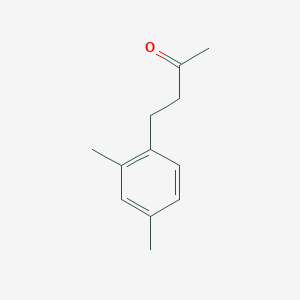
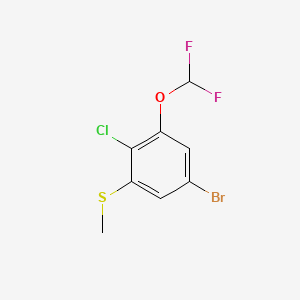
![1-Iodo-2-[(2-iodoethyl)disulfanyl]ethane](/img/structure/B13619154.png)

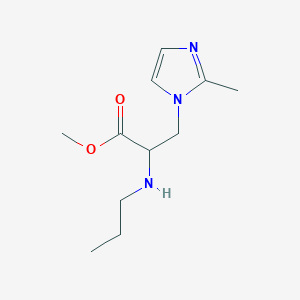
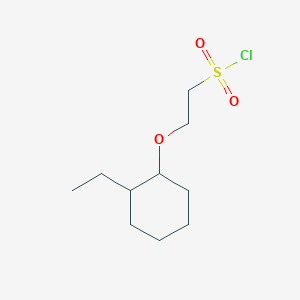

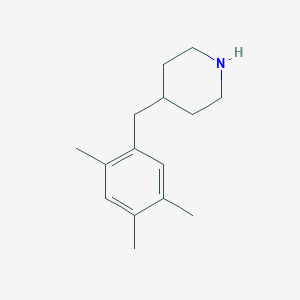
![8-Oxa-1lambda6-thia-2-azaspiro[4.5]decane-1,1-dione](/img/structure/B13619197.png)

